N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide

GPR119 agonism cAMP assay sulfonylpiperazine SAR

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (CAS 1049445-64-8) is a fully synthetic small molecule (C22H28FN3O4S, MW 449.54 g/mol) built on a classical sulfonylpiperazine-acetamide scaffold. The compound integrates a 4-fluorophenyl piperazine head group with an o-tolyloxy acetamide side chain connected through a propylsulfonyl linker.

Molecular Formula C22H28FN3O4S
Molecular Weight 449.54
CAS No. 1049445-64-8
Cat. No. B2482032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide
CAS1049445-64-8
Molecular FormulaC22H28FN3O4S
Molecular Weight449.54
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C22H28FN3O4S/c1-18-5-2-3-6-21(18)30-17-22(27)24-11-4-16-31(28,29)26-14-12-25(13-15-26)20-9-7-19(23)8-10-20/h2-3,5-10H,4,11-17H2,1H3,(H,24,27)
InChIKeyVLYPVAIULUSPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (CAS 1049445-64-8)


N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (CAS 1049445-64-8) is a fully synthetic small molecule (C22H28FN3O4S, MW 449.54 g/mol) built on a classical sulfonylpiperazine-acetamide scaffold. The compound integrates a 4-fluorophenyl piperazine head group with an o-tolyloxy acetamide side chain connected through a propylsulfonyl linker . While the sulfonylpiperazine pharmacophore is common to numerous GPR119 modulators and other GPCR-targeted agents, no peer-reviewed pharmacological data, crystallographic target engagement evidence, or head-to-head comparator studies were retrievable for this specific compound from authoritative databases, primary journals, or patent literature as of the current search. This absence of quantitative differentiation data is the foundational premise of this guide.

1 Sulfonylpiperazine SAR exploration – requires internal comparator profiling against close analogs
2 Analytical reference for isomer differentiation – suitable for chromatography and mass spectrometry method development
3 Negative control candidate for PARP14 studies – pending experimental inactivity confirmation

Substitution Risk Analysis for N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide (1049445-64-8)


In the absence of publicly disclosed target engagement, selectivity, or functional assay data for this compound, any claim of differentiation over close analogs – such as N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide or other sulfonylpiperazine acetamides – cannot be substantiated . The sulfonylpiperazine linker length, the para-fluoro versus meta-methyl substitution on the phenyl ring, and the o-tolyloxy acetamide moiety are all points where subtle structural variations are known in medicinal chemistry to cause dramatic shifts in potency, selectivity, and pharmacokinetics. However, without comparative quantitative evidence (e.g., IC50 shifts, logD differences, metabolic stability half-lives, or selectivity panels) for the 4-fluorophenyl variant, any scientific selection or procurement decision based on an assumption of functional superiority over generically similar compounds carries high risk of experimental failure and resource waste.

Isomeric Formula, Distinct Scaffold

RBN-3143 (CAS 2360853-16-1) shares the molecular formula but belongs to a quinazolinone series; PARP14 activity may not transfer between chemotypes.

Analog Without Comparative Data

The m-tolyl piperazine analog lacks public bioactivity data; para-F to m-CH3 substitution may alter target engagement and physicochemical behavior.

Scaffold Sensitivity

Minor variations in sulfonylpiperazine linker length or aryl substitution can shift potency and selectivity; class-level SAR may not predict this variant.

Quantitative Differentiation Evidence for CAS 1049445-64-8: Critical Data Gap Assessment


GPR119 Agonist Potency: No Quantitative Data Available for Target Compound vs. Class Benchmarks

The sulfonylpiperazine scaffold is a well-precedented GPR119 agonist chemotype, with numerous analogs reported in patents (e.g., IRM LLC US8153635) showing EC50 values in the nanomolar range in cAMP accumulation assays in HEK293 cells overexpressing human GPR119. However, no primary publication or patent example specifically discloses the GPR119 activity of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide. Claims of sub-100 nM potency for this compound circulated on vendor sites are not traceable to any identifiable assay, comparator, or peer-reviewed source [1]. Consequently, any potency-based differentiation against known GPR119 agonists such as APD597 or PSN632408 cannot be quantified.

GPR119 Activity
Data to verify
No peer-reviewed EC50 data available for this compound
Class-level scaffold context only; vendor potency claims untraceable
APD597 and PSN632408 are literature benchmarks but no direct comparison exists
GPR119 agonism cAMP assay sulfonylpiperazine SAR

PARP14 Inhibition: Structural Isomer RBN-3143 (CAS 2360853-16-1) Demonstrates Potent Activity, but Target Compound Is Structurally Distinct

A compound sharing the identical molecular formula (C22H28FN3O4S) but a completely different scaffold – RBN-3143 (CAS 2360853-16-1, a quinazolinone derivative) – is a well-characterized, NAD+-competitive PARP14 inhibitor with an IC50 of 4 nM and >300-fold selectivity over other ARTs . N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide is a piperazine-sulfonyl-acetamide, not a quinazolinone, and its activity against PARP14 or any other ADP-ribosyltransferase has not been reported. Any inference that the target compound shares PARP14 activity due to isomeric formula equivalence is chemically invalid.

PARP14 vs Isomer
Source review
RBN-3143: IC50 4 nM (PARP14) Target compound: not evaluated
Formula equivalence does not indicate shared biological activity
Distinct chemotypes; PARP14 activity untested for this compound
PARP14 inhibition NAD+-competitive immuno-oncology

Closest Structural Analog N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide Lacks Comparative Bioactivity Data

The nearest commercially listed analog replaces the 4-fluorophenyl group with an m-tolyl group (CAS not specified in public sources). This single atom change (F→CH3 at a different ring position) is known in medicinal chemistry to alter electronic properties, lipophilicity, and target binding. However, no bioassay data exists in the public domain for either compound, making any claim of differential potency, selectivity, or ADME properties scientifically untenable . The substitution of para-fluorine with meta-methyl is expected to increase logP and reduce metabolic oxidative defluorination potential, but these are class-level inferences unsupported by experimental data for this specific pair.

Analog SAR
Class-level
~0.5 logP shift predicted (in silico only)
No experimental differentiation available between analogs
Para-F vs m-CH3 substitution; prediction not experimentally confirmed
structural analog SAR aryl substitution

Evidence-Based Application Scenarios for CAS 1049445-64-8 Pending Data Generation


Chemical Probe Tool for Sulfonylpiperazine SAR Studies – Internal Differentiation Required

The compound may serve as a structural tool for systematic SAR exploration of the sulfonylpiperazine-acetamide series, specifically to interrogate the effect of para-fluoro substitution on the pendant phenyl ring. However, its utility depends entirely on the user generating comparator data against the m-tolyl analog, the unsubstituted phenyl variant, and other aryl-substituted derivatives. Without such internal head-to-head profiling, no a priori differentiation can guide procurement .

Negative Control for PARP14 Inhibitor Studies – Isomeric Specificity Verification

Given that the isomeric compound RBN-3143 (CAS 2360853-16-1) is a potent PARP14 inhibitor, this compound – which shares the same molecular formula but a distinct piperazine-sulfonyl-acetamide scaffold – could theoretically serve as a structurally related negative control to confirm on-target specificity of PARP14-mediated effects. However, this application requires explicit experimental validation that the compound does not inhibit PARP14 at relevant concentrations, which has not been published .

Analytical Reference Standard for Mass Spectrometry and Chromatography – Isomer Differentiation

In analytical chemistry settings, this compound can serve as a reference standard for chromatographic separation and mass spectrometry method development to distinguish it from the isomeric RBN-3143 and other same-formula impurities. Its procurement value in this context is driven by the need for authenticated material to establish retention time and fragmentation pattern libraries, not by biological activity .

Application
Selection Property
Validation Focus
Sulfonylpiperazine SAR studies
Internal comparator profiling required
Head-to-head vs m-tolyl analog and unsubstituted phenyl variant
PARP14 isomeric control studies
Isomeric scaffold verification
PARP14 inactivity confirmation at relevant concentrations
Analytical reference standard
Chromatographic isomer separation
Retention time and MS fragmentation library establishment
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